molecular formula C28H56NO8P B058096 1,2-Didecanoyl-sn-glycero-3-phosphocholine CAS No. 3436-44-0

1,2-Didecanoyl-sn-glycero-3-phosphocholine

Cat. No. B058096
CAS RN: 3436-44-0
M. Wt: 565.7 g/mol
InChI Key: MLKLDGSYMHFAOC-AREMUKBSSA-N
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Description

Synthesis Analysis

The synthesis of similar phosphocholines, including 1,2-didecanoyl-sn-glycero-3-phosphocholine, often involves the acylation of glycerophosphocholine with fatty acids. A study described a high-yield synthesis of phosphatidylcholines from sn-glycero-3-phosphocholine using catalysts and fatty acid anhydride (Patel, Morrisett, & Sparrow, 1979). Another approach involves the enzymatic synthesis, using microsomal preparations from rat spleen to synthesize similar phosphocholines (Wykle, Malone, & Snyder, 1980).

Molecular Structure Analysis

1,2-Didecanoyl-sn-glycero-3-phosphocholine consists of a glycerol backbone attached to two decanoyl (fatty acid) chains and a phosphocholine group. This structure imparts the molecule with both hydrophilic and hydrophobic properties, allowing it to form bilayers in aqueous environments. The molecular structure of similar phosphocholines has been studied using various spectroscopic methods, providing insights into their conformational behavior in different phases (Dluhy, Chowdhry, & Cameron, 1985).

Chemical Reactions and Properties

Phosphocholines, including 1,2-Didecanoyl-sn-glycero-3-phosphocholine, undergo various chemical reactions characteristic of lipids, such as hydrolysis and polymerization. A study detailed the synthesis and properties of polymerized liposomes, providing insights into the chemical behavior of similar phosphocholines (Sadownik, Stefely, & Regen, 1986).

Physical Properties Analysis

The physical properties, such as phase behavior and thermal transitions of phosphocholines, are critical in understanding their behavior in biological systems. For example, studies on the phase behavior of phosphatidylcholines have shown the formation of different structures like cylindrical structures and multilamellar vesicles (Rudolph & Burke, 1987).

Chemical Properties Analysis

1,2-Didecanoyl-sn-glycero-3-phosphocholine's chemical properties are defined by its amphiphilic nature. It can form micelles, bilayers, and vesicles in aqueous solutions. These properties are influenced by the length and saturation of the fatty acid chains and the nature of the head group. The enzymatic and chemical synthesis methods can tailor these properties for specific applications (Barton & Gunstone, 1975).

Scientific Research Applications

  • Polymerized Liposomes Formation :

    • This study describes the synthesis of a related phosphocholine and its use in creating highly stable polymerized liposomes under mild conditions. These liposomes show potential for biomechanistic studies and biomedical applications, like drug delivery, due to their stability and potential biodegradability (Sadownik, Stefely, & Regen, 1986).
  • Rotational Diffusion in Lipid Monolayers :

    • This research measures the rotational diffusion of lipid probes in monolayers of 1,2-Didecanoyl-sn-glycero-3-phosphocholine, providing insights into lipid dynamics and phase transitions important for understanding membrane properties (Dadashvand, Williams, & Othon, 2014).
  • Phospholipid Bilayers in Fluid Phase :

    • This study introduces a coarse-grained model for various phospholipids, including 1,2-Didecanoyl-sn-glycero-3-phosphocholine, within the single chain mean field theory. It is significant for understanding equilibrium and mechanical properties of lipid bilayers (Guo, Pogodin, & Baulin, 2014).
  • Capillary Electrophoresis for Oligosaccharide Separations :

    • The use of phospholipids, including 1,2-Didecanoyl-sn-glycero-3-phosphocholine, as an additive in capillary electrophoresis to enhance glycan separation is explored in this paper. It highlights the role of phospholipids in improving resolution and separation efficiency (Luo, Archer-Hartmann, & Holland, 2010).

properties

IUPAC Name

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKLDGSYMHFAOC-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Didecanoyl-sn-glycero-3-phosphocholine

CAS RN

3436-44-0
Record name Didecanoylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3436-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didecanoyl-L-alpha-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003436440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BXC7TK3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
R Haftendorn, G Schwarze… - Chemistry and Physics of …, 2000 - Elsevier
A series of 1,3-diacylglycero-2-phosphocholines (1,3-PCs) with acyl chain lengths of C 8 –C 18 were synthesised by chemical introduction of the phosphocholine moiety into the …
Number of citations: 20 www.sciencedirect.com
P Sehgal, H Doe, MS Bakshi - Journal of surfactants and detergents, 2003 - Springer
Interactions between the binary combination of dimethyltetradecylammoniopropanesulfonate (TPS) and l-α-phosphatidylcholine (PC), 1,2-didecanoyl-sn-glycero-3-phosphocholine, and …
Number of citations: 7 link.springer.com
P Walde, E Blöchliger, K Morigaki - Langmuir, 1999 - ACS Publications
The circular dichroic (CD) properties of aqueous and methanolic solutions of a series of short-chain phosphatidylcholines ranging from 1,2-dipropionyl-sn-glycero-3-phosphocholine (…
Number of citations: 26 pubs.acs.org
Y Guo, S Pogodin, VA Baulin - The Journal of Chemical Physics, 2014 - pubs.aip.org
Coarse-grained model for saturated phospholipids: 1, 2-didecanoyl-sn-glycero-3-phosphocholine (DCPC), 1, 2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), 1, 2-dimyristoyl-sn-…
Number of citations: 35 pubs.aip.org
N Dadashvand, LNA Williams, CM Othon - Structural Dynamics, 2014 - pubs.aip.org
The rotational correlation time of the lipid probe 1-palmitoyl-2-{6-[(7-nitro-2-1, 3-benzoxadiazol-4-yl) amino] hexanoyl}-sn-glycero-3-phosphocholine (NBD-PC) is measured using …
Number of citations: 9 pubs.aip.org
Y Wang, J ZENG, J DONG - Chinese Journal of Clinical …, 2017 - pesquisa.bvsalud.org
Objective To develop a high-performance liquid chromatography (HPLC) method for the measurement of lecithin-cholesterol acyltransferase (LCAT) activity and analyze the …
Number of citations: 2 pesquisa.bvsalud.org
J Xu, V Karra, DE Large, DT Auguste… - The Journal of Physical …, 2023 - ACS Publications
Improving drug delivery efficiency to solid tumor sites is a central challenge in anticancer therapeutic research. Our previous experimental study (Guo et al., Nat. Commun. 2018, 9, 130) …
Number of citations: 4 pubs.acs.org
S Junko, O Tadayoshi, S Kunihiko - … et Biophysica Acta (BBA)-Lipids and …, 1980 - Elsevier
1. Penicillium notatum phospholipase B catalyzes the hydrolysis of the 1- and 2-acyl ester bonds of 1,2-diacyl-sn-glycero-3-phosphocholine (phospholipase B activity), and of the 1-or 2-…
Number of citations: 56 www.sciencedirect.com
C Celma - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
A sensitive and specific method for the determination of the aza alkyl lysophospholipid (AALP) 3-methoxy-2-N,N-methyloctadecylaminopropyloxyphosphorylcholine (I) in rat plasma is …
Number of citations: 1 www.sciencedirect.com
K Tiewsiri, WB Fischer, C Angsuthanasombat - Archives of biochemistry …, 2009 - Elsevier
Helix 7 in the Cry4Ba-pore-forming domain contains conserved Tyr 249 and Phe 264 that are crucially involved in mosquito-larvicidal activity. We have now characterized lipid-induced …
Number of citations: 13 www.sciencedirect.com

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